![molecular formula C22H27N3O B5617334 N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5617334.png)
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide and related compounds involves complex chemical reactions aiming at achieving the desired molecular structure with high purity and yield. Compounds similar to N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide are synthesized through multi-step reactions, including N-alkylation, amidation, and cyclocondensation processes, often requiring specific catalysts and conditions for optimal results (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds like N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide is characterized using advanced techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms, functional groups, and the overall geometry of the molecule. The molecular structure is crucial for understanding the compound's chemical behavior and interaction with biological targets (Khan, Ibrar, Lal, Altaf, & White, 2013).
Chemical Reactions and Properties
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction, depending on the environmental conditions and reagents used. These reactions can significantly alter its chemical properties, such as solubility, stability, and reactivity, which are essential for its potential applications in scientific research and development (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, & Nakamura, 1990).
Physical Properties Analysis
The physical properties of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide, including melting point, boiling point, solubility in various solvents, and crystalline structure, are determined through empirical studies. These properties are influenced by the compound's molecular structure and are critical for its handling, formulation, and application in different scientific experiments (Takahata, Kubota, & Ikota, 1999).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical entities, and stability under various conditions, define the compound's suitability for specific research applications. Understanding these properties is crucial for manipulating the compound in chemical syntheses, biological assays, and material science applications. The chemical behavior of N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide in the presence of other compounds and under different environmental conditions can provide insights into its potential utility and limitations (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-piperidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(19-7-3-6-18(15-19)20-8-4-11-23-16-20)24-12-14-25-13-10-17-5-1-2-9-21(17)25/h1-3,5-7,9,15,20,23H,4,8,10-14,16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVJWGVQQJRONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)C(=O)NCCN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide |
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